molecular formula C8H10N4 B059133 (1S)-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylethanamine CAS No. 1212823-28-3

(1S)-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylethanamine

Cat. No.: B059133
CAS No.: 1212823-28-3
M. Wt: 162.19 g/mol
InChI Key: FQWYAIRHWCMQNP-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylethanamine is a chiral, nitrogen-rich heterocyclic amine of significant interest in medicinal chemistry and neuroscience research. This compound features a fused [1,2,4]triazolo[4,3-a]pyridine scaffold, a privileged structure known for its diverse pharmacological properties and high affinity for central nervous system (CNS) targets. Its primary research value lies in its potential as a key intermediate or precursor for the synthesis of novel bioactive molecules, particularly those targeting GABA-A receptor subtypes. The (S)-enantiomer provides a specific stereochemical handle for investigating stereoselective receptor interactions, enabling structure-activity relationship (SAR) studies to develop more selective therapeutic agents.

Properties

IUPAC Name

(1S)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c1-6(9)8-11-10-7-4-2-3-5-12(7)8/h2-6H,9H2,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQWYAIRHWCMQNP-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=C2N1C=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NN=C2N1C=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Cyclocondensation of 2-Hydrazinylpyridines

A foundational method involves reacting 2-hydrazinylpyridine derivatives with aldehydes or ketones under mild conditions. For example, Kumar et al. demonstrated that 2-hydrazinylpyridine and aromatic aldehydes undergo cyclization at room temperature to form triazolopyridines. While this method primarily yields 3-aryl/alkyl-substituted derivatives, it highlights the feasibility of using α-functionalized aldehydes to introduce side chains. Adapting this approach, an aldehyde bearing a protected amine group (e.g., NHBoc-CHO ) could theoretically yield intermediates for subsequent deprotection to generate the ethanamine moiety.

Dehydrative Cyclization of Hydrazides

Patent literature describes the synthesis of triazolopyridines via dehydration of hydrazide intermediates. For instance, HYDZ (a hydrazide precursor) undergoes cyclization using thiophosphetane or phosphorus(V) dehydrating agents (e.g., POCl₃) to form the triazole ring. Applying this strategy, a hydrazide intermediate containing an ethylamine side chain could be cyclized to yield the target compound. Critical parameters include:

  • Reagent choice : Thiophosphetanes enable milder conditions (room temperature) compared to traditional POCl₃.

  • Base selection : Triethylamine or DMAP facilitates proton scavenging, improving yields.

Introduction of the Chiral Ethanamine Side Chain

Asymmetric Alkylation of Triazolopyridine Intermediates

A stereospecific route involves alkylating the triazolopyridine core with a chiral ethylating agent. The patent AU2014302595A1 details the alkylation of NAPH (3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one) with (S)-2-halopropionic acid derivatives to install chiral centers. By analogy, treating a triazolopyridine precursor with (S)-2-bromopropionamide followed by Hofmann degradation could yield the desired (1S)-ethanamine derivative. Key considerations include:

  • Stereochemical retention : Use of non-polar solvents (e.g., toluene) minimizes racemization.

  • Protection strategies : Boc or Fmoc groups preserve amine functionality during alkylation.

Reductive Amination of Ketone Precursors

An alternative pathway employs reductive amination of a 3-acetyl-triazolopyridine intermediate. Reaction with ammonium acetate and sodium cyanoborohydride in methanol reduces the ketone to an amine while retaining chirality. This method, though unreported for the target compound, is widely used in heterocyclic chemistry for analogous structures.

Stereochemical Control and Resolution

Chiral Auxiliary-Mediated Synthesis

The (1S) configuration can be enforced using chiral auxiliaries during cyclization. For example, (S)-1-phenylethylamine has been employed in asymmetric syntheses of triazolopyridines to induce enantiomeric excess. After cyclization, hydrogenolysis removes the auxiliary, yielding the free amine.

Enzymatic Resolution

Racemic mixtures of the ethanamine derivative can be resolved using lipases or acylases. Candida antarctica lipase B selectively acylates the (R)-enantiomer, leaving the (S)-form intact for isolation. While this method requires additional steps, it offers high enantiomeric excess (>98%).

Process Optimization and Scalability

Solvent and Temperature Effects

ParameterOptimal ConditionImpact on Yield
SolventDCM or THFMaximizes cyclization efficiency
Temperature0–25°CPrevents decomposition
Reaction Time4–24 hoursBalances completion vs. side reactions

Catalytic Enhancements

  • Lewis acids : ZnCl₂ accelerates imine formation during cyclocondensation.

  • Phase-transfer catalysts : Tetrabutylammonium bromide improves interfacial reactions in biphasic systems.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
One-pot cyclizationMild conditions, atom-economicLimited to simple substituents60–75%
Hydrazide cyclizationHigh stereocontrolRequires dehydrating agents70–85%
Reductive aminationVersatile for side-chain variationRisk of over-reduction50–65%

Chemical Reactions Analysis

Types of Reactions

(1S)-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazole or pyridine rings, often using halogenated derivatives as intermediates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

(1S)-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (1S)-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylethanamine exerts its effects involves interactions with various molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, influencing their activity. This compound may inhibit enzymes or modulate receptor functions, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related triazolo-fused heterocycles, emphasizing differences in core structure, substituents, and properties.

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Notes
(1S)-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylethanamine [1,2,4]Triazolo[4,3-a]pyridine (S)-Ethanamine at 3-position C₈H₁₀N₄ 162.19 LogP: 1.45; PSA: 56.21 Ų Chiral center at C1; potential CNS activity due to amine group.
2-[1,2,4]Triazolo[4,3-a]pyridin-3-ylethanamine hydrochloride [1,2,4]Triazolo[4,3-a]pyridine Ethylamine at 2-position; HCl salt C₈H₁₁ClN₄ 198.65 Water-soluble salt form Positional isomer of the target compound; enhanced solubility for formulation.
(6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine [1,2,4]Triazolo[4,3-b]pyridazine Methanamine at 3-position; phenyl at 6 C₁₂H₁₁N₅ 225.25 Higher MW; phenyl enhances rigidity Pyridazine core may alter binding affinity vs. pyridine-based analogues.
[1,2,4]Triazolo[4,3-a]pyridin-3(2H)-one [1,2,4]Triazolo[4,3-a]pyridine Oxo group at 3-position C₆H₄N₄O 148.12 Reduced basicity due to ketone Process impurity; lacks amine functionality for receptor interactions.
8-Chloro-N,N-dimethyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-1-methanamine [1,2,4]Triazolo[4,3-a]benzodiazepine Chloro, phenyl, and dimethylamine groups C₂₀H₁₉ClN₆ 378.86 Complex heterocycle; CNS-targeting Benzodiazepine fusion likely confers anxiolytic or sedative properties.

Key Differences and Implications

Core Heterocycle Variations: The target compound’s pyridine-triazole fusion contrasts with pyridazine (e.g., ) or benzodiazepine () cores. Positional Isomerism: The ethylamine substituent’s position (3-yl in the target vs. 2-yl in ) alters electronic distribution and steric interactions, which may influence receptor selectivity .

Salt Forms: The hydrochloride salt in improves aqueous solubility, a key consideration for drug bioavailability .

Triazolopyridazines () with phenyl substituents may prioritize kinase inhibition due to planar aromatic systems, contrasting with the pyridine-based target’s versatility .

Biological Activity

(1S)-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylethanamine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the triazolo[4,3-a]pyridine family, characterized by a triazole ring fused to a pyridine structure. Its molecular formula is C8H10N4C_8H_{10}N_4 with a molecular weight of approximately 178.19 g/mol. The structural formula can be represented as follows:

 1S 1 1 2 4 triazolo 4 3 a pyridin 3 ylethanamine\text{ 1S 1 1 2 4 triazolo 4 3 a pyridin 3 ylethanamine}

Research indicates that this compound may act through several mechanisms:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism and immune regulation. This inhibition can enhance immune responses against tumors .
  • Interaction with Receptors : The compound may interact with various receptors in the central nervous system (CNS), influencing neurotransmitter systems and potentially exhibiting anxiolytic or antidepressant effects.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

  • Cell Viability Assays : In vitro studies using melanoma-derived A375 cell lines demonstrated that compounds derived from the triazolo[4,3-a]pyridine scaffold exhibited significant cytotoxicity. The most potent derivatives showed IC50 values as low as 0.016 µM against IDO1 .
CompoundIC50 (µM)Cell Viability (%) at 10 µM
VS130.01639 ± 4
VS92.635 ± 6
  • Mechanistic Studies : The mechanism involves the coordination of the triazole nitrogen with heme iron in IDO1, leading to reduced production of L-kynurenine from L-tryptophan .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties have shown that derivatives of this compound exhibit activity against various bacterial strains. Further studies are needed to quantify these effects and elucidate specific mechanisms.

Study on IDO1 Inhibition

A notable study focused on the development of IDO1 inhibitors based on the triazolo[4,3-a]pyridine scaffold. The researchers conducted a structure-based virtual screening which led to the identification of several potent compounds with low nanomolar activity against IDO1. These compounds were evaluated for their ability to reduce L-kynurenine levels in treated cell lines:

  • Experimental Design : A375 cells were treated with various concentrations of synthesized compounds for 48 hours.
  • Results : Compounds exhibited varying degrees of inhibition with some achieving significant reductions in L-kynurenine levels compared to untreated controls.

Q & A

Q. What are the common synthetic routes for (1S)-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylethanamine?

Methodological Answer: The compound is synthesized via 5-exo-dig cyclization (a key step in triazolo-pyridine scaffold formation). For example:

  • Stepwise cyclization of ketenimine intermediates (e.g., Scheme 6 in ):
    • Reactants: K₂CO₃ in CH₃CN at room temperature.
    • Mechanism: Intramolecular cyclization of imine tautomers to form the triazolo-pyridine core.
  • Alternative routes include functionalizing pre-formed triazolo-pyridines with ethanamine groups via nucleophilic substitution or reductive amination .

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Reference
CyclizationK₂CO₃, CH₃CN, rt65–78
PhosphonylationPhosphonates, K₂CO₃72

Q. How is the structural integrity of this compound validated?

Methodological Answer:

  • X-ray crystallography : CCDC entries 1876881 and 1906114 confirm bond angles/geometry .
  • NMR spectroscopy : ¹H/¹³C/³¹P NMR (Supporting Information in ) resolves substituent positions.
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 285.3 for a related triazolo-pyridine derivative ).

Q. What preliminary biological activities are reported for triazolo-pyridine derivatives?

Methodological Answer:

  • Vasopressin antagonism : Derivatives (e.g., EP Patent ) show binding affinity to neuropsychiatric disorder targets (IC₅₀ < 100 nM).
  • Antimicrobial screening : Triazolo-pyridines with substituents like Cl or OCH₃ exhibit MIC values of 2–8 µg/mL against S. aureus .

Advanced Research Questions

Q. How do computational models aid in optimizing this compound’s bioactivity?

Methodological Answer:

  • Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding to vasopressin receptors (ΔG < -8 kcal/mol) .
  • QSAR models : Electron-withdrawing groups (e.g., -CF₃) at the pyridine 6-position correlate with improved blood-brain barrier penetration .

Q. Table 2: Key Physicochemical Properties

PropertyValueSource
LogP1.9 (predicted)
Molecular Weight135.12 g/mol
Hydrogen Bond Acceptors3

Q. How can contradictory pharmacological data between in vitro and in vivo studies be resolved?

Methodological Answer:

  • Orthogonal assays : Validate receptor binding (radioligand assays) vs. functional cAMP assays .
  • Metabolic stability : Use liver microsomes to assess CYP450-mediated degradation (e.g., t₁/₂ > 30 min indicates suitability for CNS targets) .
  • Impurity profiling : HPLC-MS detects byproducts (e.g., Reference Standards in ) that may interfere with activity.

Q. What strategies mitigate synthetic challenges in chiral purity?

Methodological Answer:

  • Chiral resolution : Use (+)- or (-)-di-p-toluoyl tartaric acid to separate enantiomers .
  • Asymmetric catalysis : Pd-catalyzed amination with BINAP ligands (ee > 95% reported for similar amines ).

Q. How are stability and storage conditions optimized for this compound?

Methodological Answer:

  • Thermogravimetric analysis (TGA) : Decomposition onset at 180°C suggests storage below 25°C .
  • Light sensitivity : Amber vials prevent photodegradation (UV-Vis spectra show λmax at 270 nm) .

Q. What advanced spectroscopic techniques resolve tautomeric ambiguities in the triazolo-pyridine core?

Methodological Answer:

  • ¹⁵N NMR : Distinguishes N1 vs. N2 protonation states (δN = -120 ppm for tautomer A vs. -150 ppm for B) .
  • IR spectroscopy : C=N stretches at 1620 cm⁻¹ confirm triazole ring planarity .

Q. Key Research Gaps & Recommendations

  • Crystallographic data : Only limited CCDC entries exist; more structural studies are needed .
  • In vivo pharmacokinetics : No data on oral bioavailability or tissue distribution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.